Coumarin, 3-amino-4-piperidino-
Description
Significance of the Coumarin (B35378) Scaffold in Chemical Research
The coumarin scaffold is recognized as a "privileged structure" in medicinal chemistry, a testament to its recurring presence in molecules with a wide array of biological functions. sciensage.infomdpi.comnih.gov Naturally occurring and synthetic coumarins have demonstrated a remarkable range of pharmacological properties, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor activities. sciensage.infonih.govresearchgate.net The inherent physicochemical properties of the coumarin nucleus, such as its relatively low molecular weight, structural simplicity, and high bioavailability, make it an attractive starting point for the design and development of novel therapeutic agents. nih.gov Researchers are continually drawn to the coumarin framework due to its synthetic accessibility and the ease with which it can be functionalized, allowing for the systematic exploration of structure-activity relationships. mdpi.comnih.gov
Overview of Strategic Substitution Patterns in Coumarin Derivatives
The biological and chemical properties of coumarin derivatives are profoundly influenced by the nature and position of substituents on the benzopyrone ring. mdpi.comnih.gov Strategic substitution is a key approach to modulate the molecule's electronic and steric properties, thereby fine-tuning its interaction with biological targets. mdpi.com
Common substitution patterns involve the introduction of various functional groups at different positions of the coumarin scaffold. For instance, hydroxylation, particularly at the 7-position, is a common feature in many naturally occurring coumarins. mdpi.com Alkylation, arylation, and the introduction of heterocyclic moieties at positions 3 and 4 have been extensively explored to generate compounds with enhanced biological profiles. mdpi.comnih.gov The incorporation of nitrogen-containing functional groups, such as amino and amido groups, has also been a fruitful strategy in the development of potent coumarin-based agents. researchgate.netnih.govnih.gov These substitutions can influence the molecule's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical determinants of its biological activity. mdpi.com The following table provides a glimpse into the diverse substitution patterns and their associated research findings.
| Position of Substitution | Type of Substituent | Observed Impact on Properties |
| 3 | Amino, Amido | Can enhance biological activity. researchgate.netnih.gov |
| 4 | Phenyl, Heterocyclic | Often leads to potent biological activity. mdpi.comnih.gov |
| 7 | Hydroxy, Alkoxy | Common in natural coumarins, influences solubility. mdpi.comnih.gov |
Rationale for Investigating Coumarins Bearing Amino and Piperidino Moieties
The specific focus on coumarins bearing both amino and piperidino groups, such as 3-amino-4-piperidino-coumarin, stems from the recognized pharmacological importance of these individual functionalities. The introduction of an amino group, particularly at the 3- or 4-position of the coumarin ring, has been shown to be a crucial determinant for a range of biological activities. rsc.orgmdpi.com The amino group can act as a hydrogen bond donor and a basic center, facilitating interactions with biological macromolecules.
Similarly, the piperidine (B6355638) ring is a common heterocyclic moiety found in many biologically active compounds and pharmaceuticals. nih.gov Its incorporation into the coumarin scaffold can significantly impact the molecule's lipophilicity and conformational flexibility, potentially leading to improved cell permeability and target engagement. nih.gov The combination of an amino group at the 3-position and a piperidino substituent at the 4-position creates a unique electronic and steric environment. This specific substitution pattern is of interest for exploring novel chemical reactivity and for the potential discovery of new compounds with unique biological profiles. The investigation into the synthesis and properties of 3-amino-4-piperidino-coumarin is therefore driven by the prospect of creating novel molecular architectures with potentially valuable applications in various fields of chemical research.
Structure
3D Structure
Properties
CAS No. |
38464-24-3 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
3-amino-4-piperidin-1-ylchromen-2-one |
InChI |
InChI=1S/C14H16N2O2/c15-12-13(16-8-4-1-5-9-16)10-6-2-3-7-11(10)18-14(12)17/h2-3,6-7H,1,4-5,8-9,15H2 |
InChI Key |
MIOIKICKVVULMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)OC3=CC=CC=C32)N |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
¹H NMR spectroscopy of 3-amino-4-piperidino-coumarin reveals distinct signals corresponding to the protons in the coumarin (B35378) and piperidine (B6355638) moieties. The aromatic protons of the coumarin ring typically appear in the downfield region of the spectrum, while the piperidine and amino group protons are found in the upfield region. The chemical shifts (δ) are influenced by the electron-donating amino and piperidino groups.
A representative ¹H NMR dataset for a derivative, 3-amino-4-(piperidin-1-yl)-2H-chromen-2-one, shows a multiplet for the aromatic protons (H-5, H-6, H-7, H-8) in the range of δ 7.08–7.53 ppm. The protons of the piperidine ring appear as multiplets at approximately δ 3.04-3.11 ppm and δ 1.67-1.74 ppm. The amino group protons are observed as a broad singlet.
Table 1: Representative ¹H NMR Data for a 3-amino-4-piperidino-coumarin Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.08–7.53 | m |
| Piperidine-H (α to N) | 3.04-3.11 | m |
| Piperidine-H (β, γ to N) | 1.67-1.74 | m |
| NH₂ | broad s |
Data is illustrative and may vary based on solvent and specific derivative.
¹³C NMR spectroscopy provides valuable information about the carbon framework of 3-amino-4-piperidino-coumarin. The spectrum displays signals for each unique carbon atom in the molecule. The carbonyl carbon (C-2) of the lactone ring is typically observed at a significantly downfield chemical shift. The carbons of the aromatic ring and the piperidine ring resonate at characteristic chemical shifts.
For instance, the carbonyl carbon (C-2) is expected to appear around δ 162 ppm. The carbon atoms C-3 and C-4, directly attached to the nitrogen atoms, are shifted downfield due to the electron-withdrawing effect of the nitrogen and the resonance of the coumarin system.
Table 2: Representative ¹³C NMR Data for a 3-amino-4-piperidino-coumarin Derivative
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~162 |
| C-3 | ~115 |
| C-4 | ~155 |
| Aromatic-C | 116-150 |
| Piperidine-C (α to N) | ~53 |
| Piperidine-C (β, γ to N) | ~24, ~26 |
Data is illustrative and may vary based on solvent and specific derivative.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of 3-amino-4-piperidino-coumarin, which in turn confirms its elemental composition. The fragmentation pattern observed in the mass spectrum provides additional structural information. Common fragmentation pathways may involve the loss of the piperidine ring or cleavage of the coumarin core, yielding characteristic fragment ions that support the proposed structure.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a powerful tool for identifying the functional groups present in 3-amino-4-piperidino-coumarin. The FTIR spectrum exhibits characteristic absorption bands corresponding to the vibrations of specific bonds. Key expected absorptions include:
N-H stretching: The amino group (NH₂) typically shows two distinct bands in the region of 3300-3500 cm⁻¹.
C=O stretching: The lactone carbonyl group (C=O) gives a strong absorption band around 1700-1730 cm⁻¹.
C=C stretching: The aromatic ring exhibits characteristic absorptions in the 1450-1600 cm⁻¹ region.
C-N stretching: The C-N bonds of the amino and piperidino groups will have stretching vibrations in the 1250-1350 cm⁻¹ range.
Table 3: Characteristic FTIR Absorption Bands for 3-amino-4-piperidino-coumarin
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (NH₂) | Stretching | 3300-3500 |
| Carbonyl (C=O) | Stretching | 1700-1730 |
| Aromatic (C=C) | Stretching | 1450-1600 |
| C-N | Stretching | 1250-1350 |
X-ray Diffraction Studies for Solid-State Molecular Geometry and Crystal Packing
X-ray diffraction analysis of single crystals of 3-amino-4-piperidino-coumarin and its derivatives provides the most definitive information about its three-dimensional molecular structure in the solid state. These studies reveal precise bond lengths, bond angles, and torsional angles. The crystal packing is often stabilized by a network of intermolecular hydrogen bonds involving the amino group and the lactone carbonyl oxygen, as well as van der Waals interactions. The coumarin ring system is generally found to be planar, while the piperidine ring typically adopts a chair conformation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For coumarin derivatives, the position and intensity of absorption bands are highly sensitive to the nature and position of substituents on the benzopyrone framework. In the case of "Coumarin, 3-amino-4-piperidino-," the electronic spectrum is expected to be significantly influenced by the electron-donating amino group at the 3-position and the piperidino group at the 4-position.
The core coumarin structure possesses π-electrons that can be excited to higher energy levels by absorbing UV or visible light. These excitations typically involve π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. The lone pair of electrons on the nitrogen atom of the 3-amino group and the piperidino substituent can participate in the delocalized π-system of the coumarin ring, a phenomenon known as intramolecular charge transfer (ICT). This participation generally leads to a bathochromic shift (red shift) of the absorption maxima to longer wavelengths compared to the unsubstituted coumarin.
The absorption spectrum of coumarin and its derivatives is also influenced by the solvent polarity, a phenomenon known as solvatochromism. More polar solvents can stabilize the excited state to a different extent than the ground state, leading to shifts in the absorption maxima.
To illustrate the effect of substitution on the UV-Vis absorption of coumarins, the following table presents data for related substituted coumarin derivatives. It is important to note that these are not the specific values for "Coumarin, 3-amino-4-piperidino-" but serve to provide a comparative context.
| Compound Name | Solvent | Absorption Maxima (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| 7-(Diethylamino)-4-methylcoumarin | Ethanol | 373 | Not Specified | mdpi.com |
| 3-Acetyl-4-hydroxycoumarin | Not Specified | Not Specified | Not Specified | jchps.com |
| 7,8-Dihydroxy-3-(4-methylphenyl)coumarin | Not Specified | Not Specified | Not Specified | nih.gov |
| 4-Hydroxycoumarin (B602359) | Water | Not Specified | Not Specified | mdpi.com |
| 7-Amino-4-methyl-3-coumarinyl acetic acid | Not Specified | Not Specified | Not Specified | researchgate.net |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the fundamental properties of 3-amino-4-piperidino-coumarin.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-amino-4-piperidino-coumarin, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.
Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. The piperidine (B6355638) ring, in particular, can adopt various conformations, such as chair, boat, and twist-boat forms. Theoretical calculations can predict the relative energies of these conformers, identifying the most stable and populated states. nih.gov For instance, DFT calculations at the B3LYP/6-311G** level have been used to predict the heats of formation and thermal stability of piperidine compounds. nih.gov The conformational preferences of substituted piperidines can be influenced by electrostatic interactions, which can be modeled using force-field calculations. nih.gov
The synthesis of related coumarin (B35378) derivatives often involves catalysts like piperidine, highlighting the practical relevance of understanding these interactions. nih.govnih.gov For example, the condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate (B1235776) to form 3-acetyl-2H-chromen-2-one is catalyzed by piperidine. nih.gov
Electronic Structure Analysis
HOMO-LUMO Energy Gap: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. nih.govnih.gov
DFT calculations are commonly employed to determine the HOMO and LUMO energies and the resulting energy gap. researchgate.netresearchgate.net For coumarin derivatives, these calculations have shown that the introduction of different substituents can significantly alter the electronic structure and, consequently, the HOMO-LUMO gap. researchgate.netresearchgate.net This gap is also related to the molecule's ability to participate in charge transfer interactions. nih.govresearchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and empty orbitals, which can reveal stabilizing interactions such as hyperconjugation and intramolecular charge transfer. This analysis helps to understand the nature of the chemical bonds and the distribution of electron density throughout the 3-amino-4-piperidino-coumarin molecule. researchgate.net
Prediction of Spectroscopic Parameters
NMR Chemical Shifts: Computational methods, particularly DFT, can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts of molecules with reasonable accuracy. researchgate.netmdpi.com These predictions are valuable for confirming the structure of newly synthesized compounds and for assigning experimental NMR spectra. researchgate.netresearchgate.net The accuracy of these predictions can be influenced by the chosen computational method and basis set. researchgate.netnih.gov For complex molecules, two-dimensional NMR techniques are often used in conjunction with computational predictions for complete spectral assignment. researchgate.net
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the absorption maxima (λmax). nih.gov These theoretical spectra can be compared with experimental data to aid in the interpretation of the electronic transitions occurring within the 3-amino-4-piperidino-coumarin molecule. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change over time.
For 3-amino-4-piperidino-coumarin, MD simulations can be used to explore its conformational dynamics in detail. This includes the flexibility of the piperidine ring and the rotational freedom around the bond connecting it to the coumarin core. Furthermore, by including solvent molecules in the simulation box, it is possible to study the explicit interactions between the solute and the solvent, providing a more realistic picture of its behavior in solution. These simulations can reveal information about solvation shells, hydrogen bonding patterns with the solvent, and the influence of the solvent on conformational preferences. researchgate.net
Molecular Docking Studies for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biological macromolecule. biointerfaceresearch.comnih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.
For 3-amino-4-piperidino-coumarin, molecular docking studies can predict how it might interact with various biological targets. Coumarin derivatives have been shown to interact with a wide range of receptors and enzymes. nih.govfrontiersin.org
Prediction of Binding Modes and Interaction Energies
Molecular docking simulations can predict the specific binding mode of 3-amino-4-piperidino-coumarin within the active site of a target receptor. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex. biointerfaceresearch.comnih.gov
The simulations also provide an estimate of the binding affinity, often expressed as a binding energy or a docking score. biointerfaceresearch.com This score is used to rank different potential ligands and to prioritize them for further experimental testing. For example, docking studies of coumarin-amino acid conjugates have been used to predict their binding energies with fungal integrin-like proteins. biointerfaceresearch.com Similarly, docking has been employed to study the interaction of coumarin derivatives with acetylcholinesterase, a key enzyme in Alzheimer's disease. nih.gov
It is important to note that while molecular docking is a powerful predictive tool, the results are theoretical and should ideally be validated by experimental methods. biointerfaceresearch.com
Identification of Key Amino Acid Residues Involved in Binding
While docking studies specifically for 3-amino-4-piperidino-coumarin are not extensively documented, research on similar coumarin derivatives highlights common interaction patterns. For instance, in studies of coumarin hybrids as potential inhibitors for enzymes like acetylcholinesterase, key interactions have been observed. These include:
Hydrogen Bonding: The amino group and the carbonyl oxygen of the coumarin scaffold are potential sites for hydrogen bond formation with polar amino acid residues such as tyrosine. In one study of a coumarin derivative, a hydrogen bond was observed between the coumarin carbonyl oxygen and the hydroxyl group of a tyrosine residue (Tyr121) nih.gov.
π-π Stacking: The aromatic nature of the coumarin ring system facilitates π-π stacking interactions with aromatic amino acid residues like tryptophan (Trp) and tyrosine (Tyr). For example, a coumarin moiety has been shown to interact with the indole (B1671886) ring of Trp286 and the phenyl ring of Tyr72 nih.gov. Similarly, a phenylpiperazine fragment attached to a coumarin core can engage in parallel π-π stacking with residues like Trp86 and His447 nih.gov.
A molecular docking study of 4-amino coumarin derivatives with succinate (B1194679) dehydrogenase identified a conventional hydrogen bond between the coumarin moiety and the amino acid residue TYR58 mdpi.com. In another computational study, coumarin-amino acid conjugates were docked into the active site of a modeled receptor, revealing interactions with a range of amino acids including Pro243, Gly81, Arg77, and others mdpi.com. These examples from related molecules suggest that the 3-amino and 4-piperidino substituents would significantly influence the specific interactions and binding orientation of the target compound.
Analysis of Intermolecular Interactions in Crystal Structures
The study of crystal structures provides empirical data on how molecules arrange themselves in the solid state, governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions.
While a specific crystal structure and Hirshfeld surface analysis for 3-amino-4-piperidino-coumarin is not available in the reviewed literature, analyses of other aminocoumarin and heterocyclic compounds provide a framework for understanding its expected solid-state behavior. researchgate.netnih.gov
For related heterocyclic compounds, the following interactions are commonly observed and quantified:
C···H/H···C Contacts: These represent another major contribution to the crystal stability. nih.gov
N···H/H···N and O···H/H···O Contacts: These hydrogen bonding interactions, where present, are crucial for directing the molecular assembly and are visible as distinct spikes in the fingerprint plots. nih.gov
The relative contributions of these interactions for a related aminophenyl-substituted isoquinoline (B145761) derivative are presented in the table below, offering a potential model for what might be observed for 3-amino-4-piperidino-coumarin.
| Interaction Type | Contribution to Hirshfeld Surface (%) |
| H···H | 46.0 |
| C···H/H···C | 35.1 |
| N···H/H···N | 10.5 |
| O···H/H···O | 6.5 |
| Data derived from a study on a related aminophenyl-substituted isoquinoline derivative. nih.gov |
The presence of the amino and piperidino groups in 3-amino-4-piperidino-coumarin would be expected to introduce significant N···H/H···N hydrogen bonding, playing a key role in the supramolecular architecture of its crystal structure.
Investigation of Biological Activity Mechanisms in Vitro Focus
Enzyme Inhibition Mechanism Studies (In Vitro Focus)
The structural scaffold of aminocoumarins, particularly those with substitutions at the 3 and 4 positions, has been identified as a "privileged structure" in medicinal chemistry. This is due to its ability to interact with a variety of biological targets, including several key enzymes implicated in different diseases.
Acetylcholinesterase and butyrylcholinesterase are primary targets in the symptomatic treatment of Alzheimer's disease, as their inhibition increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov While direct studies on 3-amino-4-piperidino-coumarin are limited, research on structurally related aminocoumarin derivatives demonstrates significant potential for cholinesterase inhibition.
A series of 3-(4-aminophenyl)-coumarin derivatives were synthesized and evaluated for their ability to inhibit AChE and BChE. nih.gov Several of these compounds displayed potent and selective inhibition. For instance, compound 4m (a 3-(4-aminophenyl)-coumarin derivative) showed the highest AChE inhibition with an IC₅₀ value of 0.091 µM, while compound 4k was the most potent BChE inhibitor with an IC₅₀ value of 0.559 µM. nih.gov Kinetic studies on related benzylpiperidine-linked compounds revealed a competitive mode of inhibition, suggesting that these molecules likely interact with the enzyme's active site. nih.gov The amino group and the coumarin (B35378) core are often crucial for binding, while substitutions can modulate potency and selectivity. scielo.brresearchgate.net
Table 1: Cholinesterase Inhibitory Activity of Selected Aminocoumarin Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Source |
|---|---|---|---|
| 4m (3-(4-aminophenyl)-coumarin derivative) | AChE | 0.091 ± 0.011 | nih.gov |
| 4k (3-(4-aminophenyl)-coumarin derivative) | BChE | 0.559 ± 0.017 | nih.gov |
| 15b (benzylpiperidine-linked benzimidazolinone) | AChE | 0.39 ± 0.11 | nih.gov |
| 15j (benzylpiperidine-linked benzimidazolinone) | BChE | 0.16 ± 0.04 | nih.gov |
Note: The compounds listed are structurally related to 3-amino-4-piperidino-coumarin and illustrate the potential of the aminocoumarin scaffold for cholinesterase inhibition.
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolic pathways of neurotransmitters like dopamine (B1211576) and serotonin (B10506). Their inhibition is a therapeutic strategy for neurodegenerative disorders and depression. nih.gov The coumarin scaffold is recognized as an ideal framework for developing MAO inhibitors. scienceopen.com
Studies on various coumarin derivatives have shown that substitutions at the C-3 and C-7 positions significantly influence MAO inhibitory activity and selectivity. scienceopen.com For example, a series of 3-carboxamido-7-substituted coumarins were found to be highly potent inhibitors, with one compound exhibiting an IC₅₀ value of 1.4 nM against MAO-A. scienceopen.com Furo[3,2-c]coumarin derivatives have also demonstrated selective, submicromolar inhibition of MAO-B. mdpi.com While direct data on 3-amino-4-piperidino-coumarin is not available, related coumarin-based peptide molecules have shown preferential, albeit less potent, inhibition of MAO-A. unich.it Kinetic and molecular docking studies on similar compounds suggest a competitive and reversible mode of inhibition, with the inhibitor binding within the substrate cavity of the enzyme. nih.gov
Table 2: MAO Inhibitory Activity of Selected Coumarin and Piperidine (B6355638) Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Source |
|---|---|---|---|
| Furo[3,2-c]coumarin derivative 3d | hMAO-B | 0.561 | mdpi.com |
| Pyridazinobenzylpiperidine S5 | MAO-B | 0.203 | nih.gov |
| Pyridazinobenzylpiperidine S15 | MAO-A | 3.691 | nih.gov |
| Piperine derivative 7 | hMAO-A | 15.38 ± 0.071 | nih.gov |
| Piperine derivative 15 | hMAO-B | 12.15 ± 0.003 | nih.gov |
Note: These compounds illustrate the MAO inhibitory potential of the coumarin scaffold and molecules containing a piperidine moiety.
The versatility of the aminocoumarin scaffold extends to other significant enzyme targets.
BACE-1: Beta-secretase 1 (BACE-1) is a critical enzyme in the production of amyloid-beta peptides in Alzheimer's disease. nih.govnih.gov Research has shown that coupling a phenyl-piperazine scaffold, which is structurally similar to piperidine, to a coumarin moiety can lead to effective BACE-1 inhibitors. nih.gov This suggests that the 4-piperidino substitution could be a key feature for targeting this enzyme.
DNA Gyrase: Bacterial DNA gyrase is a well-established target for antibiotics. The aminocoumarin antibiotics, such as novobiocin (B609625), function by binding to the B subunit of this enzyme and inhibiting its ATPase activity. mdpi.comnih.gov A study on 4-diphenylamino 3-iodo coumarin identified it as a potent inhibitor of S. aureus DNA gyrase B, validating the potential of 3,4-substituted coumarins as antibacterial agents acting via this mechanism. nih.gov
Protein Kinases: Protein kinase CK2 is considered a therapeutic target for cancer. Hybrids of coumarins and amino acids have been designed as CK2 inhibitors, with molecular docking studies suggesting that the coumarin nucleus and attached side chains interact with hydrophobic residues in the ATP-binding pocket of the enzyme. nih.gov
Carbonic Anhydrase (CA): Coumarins are a known class of carbonic anhydrase inhibitors, acting as prodrugs that are hydrolyzed by the enzyme to form an inhibitory 2-hydroxy-cinnamic acid derivative. nih.govnih.gov This mechanism leads to highly selective inhibition. Studies have demonstrated that aminocoumarin conjugates can act as submicromolar inhibitors of tumor-associated isoforms hCA IV and hCA XII while sparing cytosolic isoforms. unich.itcore.ac.uk Furthermore, simple coumarins have been shown to inhibit bacterial α-CAs from pathogens like Neisseria gonorrhoeae and Vibrio cholerae. nih.govunifi.it
Antimicrobial Action Mechanism Research
Coumarin derivatives have long been recognized for their broad-spectrum antimicrobial properties. mdpi.com The mechanism of action is often multifactorial, with studies pointing towards cell membrane disruption and inhibition of essential bacterial enzymes. frontiersin.org
Derivatives of 3-aminocoumarin (B156225) have shown notable activity against Gram-positive bacteria. A series of amino/nitro-substituted 3-arylcoumarins exhibited significant antibacterial effects against clinical isolates of Staphylococcus aureus, with some compounds showing activity comparable to ampicillin. mdpi.com The natural antibiotic novobiocin, an aminocoumarin, is primarily active against Gram-positive bacteria through its inhibition of DNA gyrase. mdpi.com
A study of quinolone derivatives, which are structurally distinct but feature a 7-(3-amino-4-alkoxyimino-1-piperidyl) side chain, provides a strong rationale for the potential of the 3-amino-4-piperidino moiety. These compounds displayed potent activity against numerous Gram-positive strains, including methicillin-resistant S. aureus (MRSA) and S. epidermidis (MRSE), with MIC values as low as 0.125 mg/L. nih.gov Similarly, certain 4-anilinocoumarins have demonstrated inhibitory action against S. aureus and Bacillus subtilis. japsonline.com
Table 3: In Vitro Activity of Related Compounds Against Gram-Positive Bacteria
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Source |
|---|---|---|---|
| Quinolone 14m (with 3-amino-4-piperidyl moiety) | S. aureus | 0.125 - 1 | nih.gov |
| Quinolone 14a (with 3-amino-4-piperidyl moiety) | S. epidermidis | 0.5 - 4 | nih.gov |
| Coumarin-pyrazole 29c | Methicillin-sensitive S. aureus | 3.125 | nih.gov |
| Coumarin-pyrazole 29c | Methicillin-resistant S. aureus | 1.56 | nih.gov |
Note: MIC values are presented to demonstrate the potential antibacterial efficacy of the core structural motifs.
Gram-negative bacteria present a greater challenge due to their protective outer membrane. However, certain coumarin derivatives have shown efficacy. While many aminocoumarins like novobiocin have weaker activity against Gram-negative bacteria, some synthetic derivatives show promise. mdpi.com For instance, coumarin-3-carboxylic acid displayed strong in vitro activity against several Gram-negative plant pathogens, including Ralstonia solanacearum and Xanthomonas oryzae pv. oryzae, with EC₅₀ values in the range of 26-41 µg/mL. frontiersin.org Its mechanism was found to involve the disruption of cell membrane integrity. frontiersin.org
Furthermore, a series of 2-piperidinomethylamino-pyrimidines attached to a coumarin core showed significant activity against a panel of Gram-negative bacteria, including E. coli, P. aeruginosa, and K. pneumoniae, with an MIC value of 25 µg/mL for the most potent compound. mdpi.com This highlights the potential contribution of a piperidine-containing side chain to overcoming the resistance of Gram-negative strains.
Table 4: In Vitro Activity of Related Compounds Against Gram-Negative Bacteria
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | EC₅₀ (µg/mL) | Source |
|---|---|---|---|---|
| Pyrimidine-coumarin 226 (with piperidino moiety) | E. coli, P. aeruginosa, K. pneumoniae | 25 | - | mdpi.com |
| Coumarin-3-carboxylic acid | Ralstonia solanacearum | - | 26.64 | frontiersin.org |
| Coumarin-3-carboxylic acid | Xanthomonas oryzae pv. oryzae | - | 35.86 | frontiersin.org |
| 4-anilinocoumarin 4d' | E. coli | - | - | japsonline.com* |
Note: The study on 4-anilinocoumarin 4d' reported a zone of inhibition of 5.805 ± 0.728 mm, indicating activity, but did not provide a specific MIC value.
Antifungal Activity Against Fungal Strains
No studies detailing the in vitro antifungal activity of 3-amino-4-piperidino-coumarin against specific fungal strains were identified. While research on the coumarin scaffold and its various derivatives, including 3-aminocoumarins and 4-aminocoumarins, shows a broad spectrum of antifungal potential against pathogens like Candida albicans, Aspergillus niger, and Fusarium oxysporum, specific data such as Minimum Inhibitory Concentration (MIC) values for the 3-amino-4-piperidino substituted variant are not present in the available literature. mdpi.comnih.govmdpi.comnih.govresearchgate.netjmchemsci.comfrontiersin.org
Cellular Mechanism of Action Studies (In Vitro Assays)
Induction of Apoptosis in Cancer Cell Lines
There is no specific research demonstrating the ability of 3-amino-4-piperidino-coumarin to induce apoptosis in cancer cell lines. The broader class of coumarin derivatives has been investigated for pro-apoptotic effects, often involving the activation of caspase cascades and disruption of mitochondrial membrane potential in various cancer models. nih.govnih.govnih.gov However, studies focusing on the unique substitution pattern of a 3-amino and 4-piperidino group are absent.
Modulation of Cellular Signaling Pathways (e.g., NF-κB, MAPK)
Specific data on the modulation of key cellular signaling pathways, such as NF-κB or MAPK, by 3-amino-4-piperidino-coumarin is not available. The NF-κB and MAPK pathways are critical in cellular processes like inflammation and proliferation and are known targets for various therapeutic compounds. While other coumarin and piperidine-containing molecules have been shown to influence these pathways, no such studies have been published for 3-amino-4-piperidino-coumarin itself.
Detailed Molecular Interactions with Biological Macromolecules
Characterization of Hydrogen Bonding Networks in Binding Sites
No crystallographic or computational modeling studies have been published that characterize the hydrogen bonding networks formed between 3-amino-4-piperidino-coumarin and biological macromolecules. The presence of the amino group (a hydrogen bond donor and acceptor) and the piperidine and coumarin oxygen atoms (hydrogen bond acceptors) suggests the potential for forming significant hydrogen bonds within enzyme active sites or receptor binding pockets. nih.govnih.gov However, specific interactions have not been documented.
Analysis of π-Stacking and Other Non-Covalent Interactions
There is a lack of specific studies analyzing the π-stacking or other non-covalent interactions of 3-amino-4-piperidino-coumarin. The coumarin ring system is aromatic and capable of engaging in π-π stacking interactions, which are often crucial for stabilizing ligand-protein complexes. nih.govrsc.org Analysis of these interactions for this particular derivative is not found in current scientific literature.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis
Impact of the Amino Group's Position and Chemical Nature on Biological Activity
The presence of an amino group on the coumarin (B35378) ring system is a critical determinant of biological activity, with its influence being highly dependent on its position. The 4-aminocoumarin (B1268506) scaffold, for instance, is recognized as a versatile precursor for compounds with a wide array of biological applications, including antiproliferative, antimycobacterial, and antitumor activities. rsc.org The chemical reactivity of these compounds is enhanced by the presence of the amino group and the enamine carbon. rsc.org
For the target molecule, the amino group is located at the C3 position. Research into 3-aminocoumarins demonstrates their significance as building blocks for more complex heterocyclic systems with potential bioactivity. mdpi.com The synthesis of 3- and 6-aminoacylcoumarin derivatives has yielded compounds with specific antimicrobial activities. qu.edu.qa Studies on aminocoumarin antibiotics, which act as gyrase inhibitors, have shown that modifications to the aminocoumarin scaffold can significantly impact activity. nih.govresearchgate.net While these studies often focus on a 4-hydroxy-3-aminocoumarin structure, they underscore the importance of the amino group in binding to biological targets like DNA gyrase. nih.govresearchgate.net The introduction of an amino group, particularly at positions C3 or C4, creates an electron-rich system that can profoundly influence the molecule's interaction with receptors and enzymes. The combination of a C3-amino group with a C4-substituent, as seen in 3-amino-4-piperidino-coumarin, establishes a unique electronic and steric environment that is crucial for its activity profile.
Role of the Piperidino Moiety's Attachment Point and Conformation on Biological Activity
The piperidino group, a saturated heterocyclic amine, is a common feature in many biologically active compounds. Its inclusion in a molecule can enhance properties such as receptor affinity, bioavailability, and solubility. When attached to the coumarin scaffold, a piperidino or a similar piperazine (B1678402) moiety often leads to a significant improvement in biological properties compared to unsubstituted coumarins. nih.govresearchgate.net
In the case of 3-amino-4-piperidino-coumarin, the piperidino ring is attached at the C4 position. The C4 position of the coumarin nucleus is a well-established site for substitution to elicit a range of pharmacological effects, including anti-HIV, antitumor, and anti-inflammatory activities when substituted with aryl groups. nih.gov The attachment of a piperidino group at this position is a key structural feature. For example, coumarin-chalcone hybrids with a piperidin-1-yl)ethoxy side-chain have been investigated as acetylcholinesterase inhibitors, with the position of the substituent on the chalcone (B49325) phenyl ring markedly influencing activity. nih.gov
Influence of Linker Length and Chemical Characteristics in Hybrid Structures
The concept of molecular hybridization, where two or more pharmacophores are joined by a linker, is a powerful strategy in drug design. In the context of coumarin derivatives, this approach has been used to create novel compounds with enhanced or dual activities. The linker's length and chemical nature (e.g., flexibility, polarity, presence of heteroatoms) are critical variables that modulate the biological activity of the resulting hybrid molecule.
Studies on coumarin-piperazine derivatives have shown that an alkyl linker connecting the two moieties is a common structural motif for agents targeting serotonin (B10506) and dopamine (B1211576) receptors. nih.govresearchgate.net For instance, a propoxy linker was used to connect a 4-methyl-7-hydroxycoumarin to a piperazine ring, yielding compounds with high affinity for α1A and D2 receptors. nih.gov Similarly, a butoxy linker was employed in the design of potent antipsychotic agents based on a coumarin-piperidine scaffold. acs.orgnih.gov These examples demonstrate that the linker is not merely a spacer but an active component of the pharmacophore, ensuring the correct orientation and distance between the two interacting moieties to optimize binding with a receptor or enzyme.
While "Coumarin, 3-amino-4-piperidino-" is a single molecule and not a hybrid in this context, understanding the role of linkers is crucial when considering its potential incorporation into more complex structures. If this compound were to be used as a building block, attaching a second pharmacophore via a linker (for example, by acylating the 3-amino group with a linker-equipped moiety) would necessitate careful optimization of the linker's characteristics to achieve the desired biological effect.
Elucidation of Electronic and Steric Effects of Substituents on Activity Profiles
In 3-amino-4-piperidino-coumarin, the substituents at the C3 and C4 positions have profound electronic and steric implications:
Electronic Effects : The amino group at C3 is a strong electron-donating group (EDG) through resonance. The piperidino group at C4, being a secondary amine linked through its nitrogen, is also electron-donating. Together, these two groups create a highly electron-rich enamine-like system across the C3-C4 double bond of the pyrone ring. This increased electron density can enhance the molecule's nucleophilicity and its ability to form hydrogen bonds or engage in π-π stacking interactions with biological targets. The electron-donating nature of substituents has been shown to be important for properties like antioxidant activity. nih.gov
Steric Effects : The piperidino ring is a bulky, non-planar group. Its presence at the C4 position introduces significant steric hindrance around the pyrone ring. This steric bulk can influence the molecule's ability to fit into a specific binding site, potentially enhancing selectivity for one target over another. However, excessive steric crowding can also disrupt the planarity of the system and hinder effective binding, thereby reducing activity. physchemres.org
The balance between these electronic and steric factors is crucial. The specific arrangement of an electron-donating amino group next to a bulky piperidino group on the coumarin core creates a unique chemical entity whose activity profile is a direct consequence of this distinct substitution pattern.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.com These models use mathematical equations to describe how variations in molecular features, known as descriptors, affect the activity of a series of compounds. mdpi.com
For coumarin derivatives, QSAR and QSPR studies have been employed to guide the synthesis of new compounds with improved activity. For example, QSAR studies on 4-arylaminocoumarin derivatives have been used to predict their antimycotic and antimycobacterial activity. bjbms.orgnih.gov These models often use topological indices (e.g., Wiener index, Balaban index), connectivity indices, and physicochemical properties like logP to build a predictive model. bjbms.orgresearchgate.net Similarly, QSAR models have been developed for 3-nitrocoumarins to understand the molecular properties that determine their antimicrobial effects. nih.gov
Key steps in a typical QSAR/QSPR study include:
Data Set Selection : A group of structurally related compounds with measured biological activity or properties is chosen.
Descriptor Calculation : Molecular descriptors representing topological, electronic, steric, and physicochemical features are calculated for each molecule.
Model Development : Statistical methods are used to build a mathematical model linking the descriptors to the activity.
Validation : The model's predictive power is rigorously tested using internal and external validation techniques. mdpi.com
While a specific QSAR or QSPR model for 3-amino-4-piperidino-coumarin is not available from the provided search results, the established methodologies could be readily applied to a series of its analogs. By synthesizing and testing derivatives with variations in the substitution pattern, a robust model could be developed. Such a model would be invaluable for predicting the biological activity of new, unsynthesized compounds and for providing insights into the key structural features that govern their activity, thereby rationalizing further drug design efforts.
Future Research Directions and Interdisciplinary Applications
Development of Novel and Efficient Synthetic Methodologies
The synthesis of aminocoumarins is a well-established field, yet the development of more efficient, sustainable, and versatile methods remains a key research objective. researchgate.netresearchgate.net Traditional methods like the Perkin and Pechmann reactions often require harsh conditions. researchgate.net Modern synthetic strategies focus on multicomponent reactions (MCRs) and metal-catalyzed approaches, which offer advantages in terms of atom economy and procedural simplicity. mdpi.com
Future research in the synthesis of 3-amino-4-piperidino-coumarin and its analogues will likely concentrate on:
One-Pot Procedures: Developing one-pot syntheses, potentially in aqueous media, can significantly improve efficiency and reduce the environmental impact by minimizing solvent use and purification steps. clockss.org
Catalytic Systems: Exploring novel catalysts, such as ionic liquids or nanoparticles, could lead to milder reaction conditions, higher yields, and improved selectivity. researchgate.net
Flow Chemistry: The application of continuous flow technology can enable better control over reaction parameters, leading to safer and more scalable production of these compounds.
A notable approach involves the reaction of 4-chloromethylcoumarins with 2-mercapto-4,6-dimethylnicotinonitrile, followed by intramolecular condensation to yield 4-(3-aminothieno[2,3-b]pyridin-2-yl)coumarins, demonstrating the versatility of the coumarin (B35378) scaffold for creating complex heterocyclic systems. researchgate.net Another method starts from 4-hydroxycoumarins, which are highly reactive and suitable for various syntheses. bjbms.org
Advanced Computational Design of Next-Generation Analogues
Computational chemistry provides powerful tools for the rational design of new molecules with enhanced properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are instrumental in predicting the biological activity and physicochemical properties of new coumarin derivatives. bjbms.orgresearchgate.net
Key areas for future computational research include:
Molecular Docking: Simulating the interaction of 3-amino-4-piperidino-coumarin analogues with specific biological targets can predict binding affinities and modes of action. tandfonline.com This allows for the pre-screening of virtual libraries of compounds, prioritizing the most promising candidates for synthesis. For instance, docking studies have been used to understand how coumarin-piperidine conjugates bind to enzymes like acetylcholinesterase. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, offering a more realistic model of the interactions and stability over time. researchgate.net
De Novo Design: Advanced algorithms can design entirely new molecules based on the desired pharmacophoric features and the three-dimensional structure of the target binding site. researchgate.netnih.gov This approach was used to develop novel 7-aminocoumarin (B16596) derivatives as potential inhibitors of falcipain-3. researchgate.netnih.gov
These computational approaches can accelerate the discovery process, reduce costs, and lead to the development of more potent and selective coumarin-based agents. nih.gov By using methods like multiple linear regression (MLR), researchers can build models that link structural descriptors (e.g., complexity, H-bond donor capacity, lipophilicity) to antioxidant activity, enabling the in silico design of new potent compounds. nih.gov
Exploration of Undiscovered Biological Targets and Molecular Mechanisms
While coumarin derivatives are known to interact with a wide range of biological targets, the specific targets for 3-amino-4-piperidino-coumarin are not fully elucidated. nih.gov Future research should focus on identifying novel protein interactions and clarifying the molecular mechanisms underlying their biological effects.
Potential avenues of exploration include:
Target Identification: Utilizing techniques such as chemical proteomics and affinity chromatography to identify the direct binding partners of these compounds within the cell.
Pathway Analysis: Investigating how these molecules modulate key signaling pathways involved in various diseases. For example, some coumarin derivatives have been shown to influence pathways like CREB and BDNF, which are crucial for neuronal survival. mdpi.com
Enzyme Inhibition Studies: Screening against a broad panel of enzymes could reveal unexpected inhibitory activities. Coumarins have already shown potential as inhibitors of enzymes like cholinesterases, monoamine oxidase B (MAO-B), and dipeptidyl peptidase-IV (DPP-IV). nih.govnih.gov
The structural features of the 3-amino and 4-piperidino groups are expected to play a significant role in target recognition and binding, offering a unique profile compared to other coumarin classes.
Rational Design of Multi-Target Directed Ligands
The complexity of many diseases, such as Alzheimer's disease and cancer, has spurred the development of multi-target-directed ligands (MTDLs). frontiersin.org This approach involves designing a single molecule that can modulate multiple biological targets simultaneously, potentially leading to enhanced efficacy and reduced drug resistance. frontiersin.orgbenthamdirect.com
The coumarin scaffold is an excellent platform for designing MTDLs due to its structural versatility. benthamdirect.comrsc.org Future research on 3-amino-4-piperidino-coumarin could involve:
Molecular Hybridization: Creating hybrid molecules by linking the 3-amino-4-piperidino-coumarin core with other pharmacophores known to interact with different targets. rsc.orgtandfonline.com For example, coumarin-pyridine hybrids have been synthesized as potent agents against Alzheimer's disease, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). frontiersin.org
Fragment-Based Design: Combining fragments that bind to different sites on a single target or on different targets to create a more potent and selective MTDL.
Dual-Target Inhibitors: Designing compounds that can, for instance, inhibit both an enzyme and a protein aggregation process, which is a common strategy in neurodegenerative disease research. frontiersin.orgnih.gov
Studies have shown that coumarin conjugates can be designed to inhibit both AChE and monoamine oxidase B (MAO-B), or AChE and β-secretase (BACE1), highlighting the potential of this scaffold in creating MTDLs for complex diseases. nih.govcsic.es
Non-Medical Applications in Materials Science and Analytical Chemistry
Beyond their therapeutic potential, aminocoumarins are highly valued for their photophysical properties, making them excellent candidates for various non-medical applications. nih.govscbt.com They are known to be UV-excitable blue fluorescent dyes. aatbio.com The introduction of an amino group, particularly at the 7-position, often leads to significant fluorescence. nih.gov
Future interdisciplinary applications for 3-amino-4-piperidino-coumarin analogues could include:
Fluorescent Probes and Sensors: The fluorescence of aminocoumarins can be sensitive to the local environment, such as polarity and pH. nih.govekb.eg This property can be exploited to develop probes for studying cellular microenvironments or for detecting specific analytes like metal ions or reactive oxygen species. nih.govekb.eg
Organic Dyes: These compounds can be used as fluorescent dyes for textiles, imparting bright colors to synthetic fibers like polyester. researchgate.netresearchgate.net Their stability and intense fluorescence make them attractive for creating advanced dyeing materials. ekb.eg
Materials Science: Incorporation of these coumarin derivatives into polymers or other materials could lead to novel fluorescent materials for applications in optical data storage, organic light-emitting diodes (OLEDs), or as fluorescent brighteners. ekb.eg
The specific substitution pattern of 3-amino-4-piperidino-coumarin may offer unique photophysical characteristics, such as large Stokes shifts or enhanced photostability, which would be highly desirable for these applications. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-amino-4-piperidino-coumarin, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Begin with a nucleophilic substitution or condensation reaction between 4-piperidinyl precursors and coumarin derivatives. For example, describes a pyrimidine-coumarin hybrid synthesis using piperidine-containing intermediates under reflux in glacial acetic acid . Optimize yield by varying solvents (e.g., ethanol vs. DMF), temperature (60–100°C), and catalysts (e.g., p-toluenesulfonic acid). Monitor reaction progress via TLC and purify using column chromatography with silica gel (ethyl acetate/hexane gradients). Yield improvements may require iterative adjustments to stoichiometry and reaction time .
Q. How should researchers characterize the structural purity of 3-amino-4-piperidino-coumarin using spectroscopic methods?
- Methodological Answer : Use a combination of FTIR, -NMR, -NMR, and mass spectrometry. highlights that -NMR signals for the 4-piperidino group typically appear as multiplet peaks at δ 1.5–2.5 ppm, while the 3-amino group shows a broad singlet near δ 5.0 ppm . For mass spectrometry, expect molecular ion peaks [M+H] corresponding to the molecular weight (e.g., ~300–350 g/mol). Cross-validate with elemental analysis (C, H, N) to confirm purity (>95%) .
Intermediate Research Questions
Q. What in vitro assays are suitable for evaluating the antimicrobial potential of 3-amino-4-piperidino-coumarin?
- Methodological Answer : Use agar diffusion or broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. employed similar methods for pyrimidine-coumarin hybrids, observing MIC values ≤25 µg/mL . Include positive controls (e.g., ampicillin) and assess cytotoxicity using mammalian cell lines (e.g., HEK-293) to confirm selectivity .
Q. How can substituent modifications at the 3-amino and 4-piperidino positions affect the photophysical properties of coumarin derivatives?
- Methodological Answer : Introduce electron-donating groups (e.g., -NH) to enhance fluorescence quantum yield, as seen in for 7-amino-4-methylcoumarin derivatives . For 4-piperidino substitution, computational studies ( ) suggest that alkylation or aryl modifications alter π-conjugation, shifting absorption/emission wavelengths. Use UV-Vis and fluorescence spectroscopy to quantify changes in λ and Stokes shifts .
Advanced Research Questions
Q. What computational strategies are effective in predicting the bioactivity of 3-amino-4-piperidino-coumarin derivatives?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like cyclooxygenase (COX) or carbonic anhydrase II, as demonstrated in . Use CONFLEX/PM5 ( ) to calculate descriptors such as Log P (target ~2.4 for optimal membrane permeability), HOMO-LUMO gaps (reactivity), and polar surface area (bioavailability) . Validate predictions with in vitro assays .
Q. How can contradictions in reported Log P values for coumarin derivatives be resolved experimentally?
- Methodological Answer : Use the shake-flask method: dissolve the compound in octanol and water, then measure concentrations via HPLC. utilized calculated Log P values (~2.4) to narrow down cytotoxic coumarins, but experimental validation is critical for resolving discrepancies . Compare results with computational tools (e.g., ChemAxon) and adjust for ionization effects using pKa values .
Q. How can molecular docking studies be designed to investigate the interaction of 3-amino-4-piperidino-coumarin with neurological targets?
- Methodological Answer : Select targets like acetylcholinesterase (AChE) or NMDA receptors. Prepare the ligand by optimizing 3D geometry (e.g., Gaussian 09) and assign charges (e.g., Gasteiger). Dock using flexible residue settings for active sites (e.g., AChE’s catalytic triad). ’s protocol for COX docking can be adapted, with scoring functions (e.g., binding energy ≤-8 kcal/mol) indicating strong interactions . Validate with MD simulations (e.g., GROMACS) .
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for structurally similar coumarin derivatives?
- Methodological Answer : Cross-reference experimental data with DFT calculations (B3LYP/6-311G(d,p)) as in , which showed strong correlation (R >0.95) between theoretical and observed -NMR shifts . Re-examine solvent effects (e.g., DMSO vs. CDCl) and tautomerism possibilities. Collaborate with specialized NMR facilities to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
